molecular formula C16H13N3O2Se B14492432 5-Methyl-N-(4-nitrophenyl)-4-phenyl-1,3-selenazol-2-amine CAS No. 63232-07-5

5-Methyl-N-(4-nitrophenyl)-4-phenyl-1,3-selenazol-2-amine

Cat. No.: B14492432
CAS No.: 63232-07-5
M. Wt: 358.3 g/mol
InChI Key: PCAUSUBMVJSUCS-UHFFFAOYSA-N
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Description

5-Methyl-N-(4-nitrophenyl)-4-phenyl-1,3-selenazol-2-amine is a heterocyclic compound containing selenium. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of selenium in the structure adds unique properties that can be exploited for different scientific and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N-(4-nitrophenyl)-4-phenyl-1,3-selenazol-2-amine typically involves the reaction of 4-nitroaniline with 5-methyl-4-phenyl-1,3-selenazole-2-thiol under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N-(4-nitrophenyl)-4-phenyl-1,3-selenazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the selenazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation are typical methods for reducing the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: 5-Methyl-N-(4-aminophenyl)-4-phenyl-1,3-selenazol-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyl-N-(4-nitrophenyl)-4-phenyl-1,3-selenazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex selenium-containing compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying selenium biochemistry.

    Medicine: Explored for its anticancer and antimicrobial properties due to the presence of selenium and the nitrophenyl group.

    Industry: Utilized in the development of materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-N-(4-nitrophenyl)-4-phenyl-1,3-selenazol-2-amine involves its interaction with biological molecules. The selenium atom can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. These combined effects contribute to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-N-(4-nitrophenyl) thiophene-2-carboxamide
  • 3-Phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide

Uniqueness

5-Methyl-N-(4-nitrophenyl)-4-phenyl-1,3-selenazol-2-amine is unique due to the presence of selenium in its structure, which imparts distinct chemical and biological properties

Properties

CAS No.

63232-07-5

Molecular Formula

C16H13N3O2Se

Molecular Weight

358.3 g/mol

IUPAC Name

5-methyl-N-(4-nitrophenyl)-4-phenyl-1,3-selenazol-2-amine

InChI

InChI=1S/C16H13N3O2Se/c1-11-15(12-5-3-2-4-6-12)18-16(22-11)17-13-7-9-14(10-8-13)19(20)21/h2-10H,1H3,(H,17,18)

InChI Key

PCAUSUBMVJSUCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C([Se]1)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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